5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-PHENYLAMINE is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as iodine and solvents like ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods are designed to be scalable and environmentally friendly, often employing green solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-PHENYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and thiadiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiadiazole rings .
Scientific Research Applications
N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-PHENYLAMINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-PHENYLAMINE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole structures, such as 3,5-dimethyl-1H-pyrazole.
Thiadiazole Derivatives: Compounds with similar thiadiazole structures, such as 2-amino-1,3,4-thiadiazole.
Uniqueness
N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-PHENYLAMINE is unique due to its combined pyrazole-thiadiazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N5S |
---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
5-(1,5-dimethylpyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H13N5S/c1-9-8-11(17-18(9)2)12-15-16-13(19-12)14-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,14,16) |
InChI Key |
UYGVFGIAQXISQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(S2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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